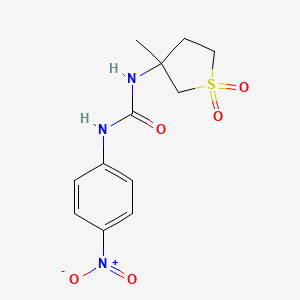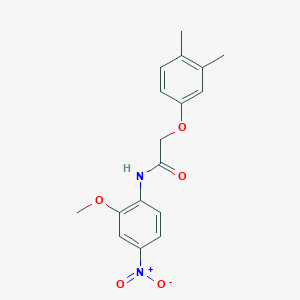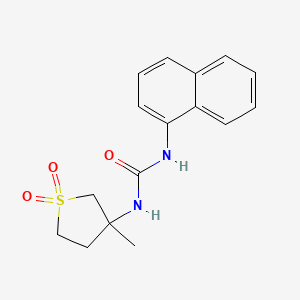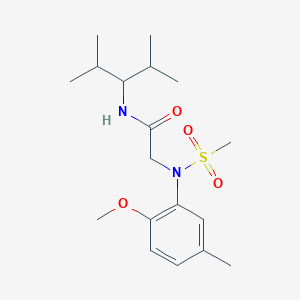
N-(3,3-diphenylpropyl)-N'-phenylthiourea
Overview
Description
N-(3,3-diphenylpropyl)-N'-phenylthiourea, also known as DPTU, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of thioureas, which are organic compounds that contain a sulfur atom and a carbon-nitrogen double bond. DPTU has been found to have a range of interesting properties, including its ability to inhibit certain enzymes and its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(3,3-diphenylpropyl)-N'-phenylthiourea involves its ability to bind to the active site of enzymes and prevent them from functioning properly. Specifically, this compound binds to the sulfur atom in the active site of the enzyme, which disrupts the enzyme's ability to break down neurotransmitters. This leads to increased levels of neurotransmitters, which can have beneficial effects on the nervous system.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. In addition to its ability to inhibit enzymes, this compound has also been found to have antioxidant properties, which can protect cells from damage caused by oxidative stress. Additionally, this compound has been found to have anti-inflammatory effects, which can reduce inflammation in the body and potentially have therapeutic effects for various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(3,3-diphenylpropyl)-N'-phenylthiourea in lab experiments is its ability to inhibit enzymes and modulate neurotransmitter levels. This can be useful for studying the nervous system and developing potential therapies for various diseases. However, one limitation of using this compound is its potential toxicity and side effects. Careful consideration must be taken when using this compound in lab experiments to ensure that it is used safely and effectively.
Future Directions
There are several potential future directions for research involving N-(3,3-diphenylpropyl)-N'-phenylthiourea. One area of interest is its potential as a therapeutic agent for various diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research could be done to explore its antioxidant and anti-inflammatory properties and their potential therapeutic effects. Finally, more research could be done to explore the safety and toxicity of this compound and its potential side effects.
Scientific Research Applications
N-(3,3-diphenylpropyl)-N'-phenylthiourea has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes play important roles in the nervous system and are involved in the breakdown of neurotransmitters. Inhibiting their activity can lead to increased levels of neurotransmitters, which can have therapeutic effects for various diseases, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
1-(3,3-diphenylpropyl)-3-phenylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2S/c25-22(24-20-14-8-3-9-15-20)23-17-16-21(18-10-4-1-5-11-18)19-12-6-2-7-13-19/h1-15,21H,16-17H2,(H2,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVNQAAUFJYVOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=S)NC2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(diphenylmethyl)-4-[(5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl]piperazine](/img/structure/B3929014.png)
![N~2~-(4-chloro-2-methylphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3929021.png)
![10-benzoyl-11-[4-(methylthio)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3929029.png)


![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3929037.png)
![N-{2-[(heptafluoropropyl)thio]phenyl}-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide](/img/structure/B3929039.png)
![4-fluoro-N-({1-[3-(2-isoxazolidinyl)propanoyl]-3-piperidinyl}methyl)benzamide](/img/structure/B3929053.png)

![N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B3929070.png)
![N~2~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B3929071.png)


![N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-methylphenyl)methyl]-2-phenoxyacetamide](/img/structure/B3929126.png)